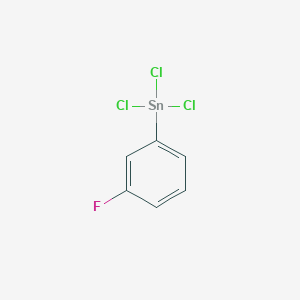
Trichloro(3-fluorophenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(3-fluorophenyl)stannane: is an organotin compound with the molecular formula C6H4Cl3FSn It is a derivative of stannane, where three chlorine atoms and one 3-fluorophenyl group are bonded to a central tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloro(3-fluorophenyl)stannane can be synthesized through several methods, including the Stille coupling reaction. This reaction involves the coupling of an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an inert atmosphere.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: Trichloro(3-fluorophenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Coupling Reactions: It participates in coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate, are used to deprotonate the reactants and drive the reaction forward.
Major Products: The major products of these reactions depend on the specific reactants used. For example, in a Stille coupling reaction, the product is typically a biaryl compound formed by the coupling of the 3-fluorophenyl group with another aromatic ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: Trichloro(3-fluorophenyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. It is valuable in the synthesis of complex organic molecules and materials.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable carbon-tin bonds makes it useful in the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of trichloro(3-fluorophenyl)stannane in chemical reactions involves the formation of a tin-carbon bond, which can then participate in further reactions. In coupling reactions, the tin atom acts as a nucleophile, attacking the electrophilic carbon of an organic halide to form a new carbon-carbon bond . The palladium catalyst facilitates this process by coordinating to the reactants and lowering the activation energy of the reaction.
Vergleich Mit ähnlichen Verbindungen
Trichlorophenylstannane: Similar in structure but lacks the fluorine atom, which can affect its reactivity and properties.
Trichloromethylstannane: Contains a methyl group instead of a phenyl group, leading to different chemical behavior and applications.
Uniqueness: Trichloro(3-fluorophenyl)stannane is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. The fluorine atom is highly electronegative, which can affect the compound’s stability and its interactions with other molecules .
Eigenschaften
CAS-Nummer |
62942-31-8 |
|---|---|
Molekularformel |
C6H4Cl3FSn |
Molekulargewicht |
320.2 g/mol |
IUPAC-Name |
trichloro-(3-fluorophenyl)stannane |
InChI |
InChI=1S/C6H4F.3ClH.Sn/c7-6-4-2-1-3-5-6;;;;/h1-2,4-5H;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
BNPIHELJLMMHSE-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=CC(=C1)[Sn](Cl)(Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


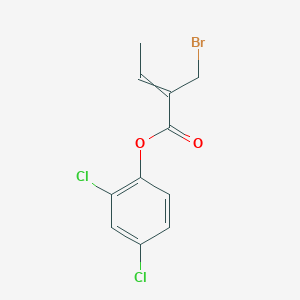
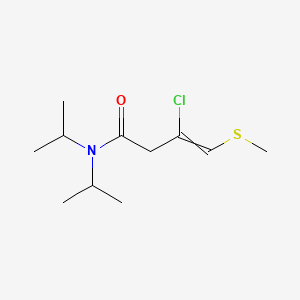
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
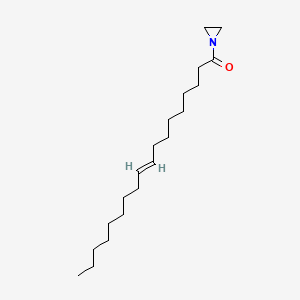
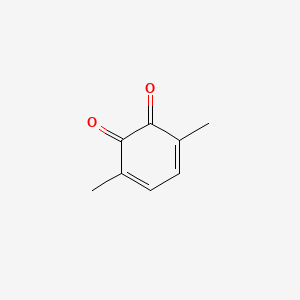
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
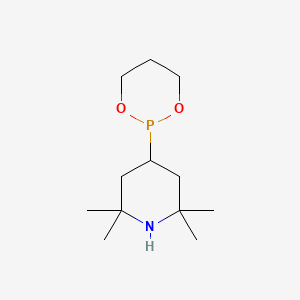
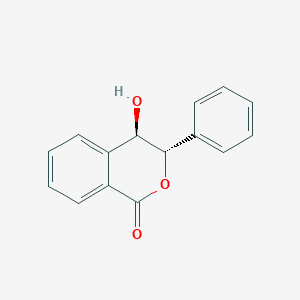

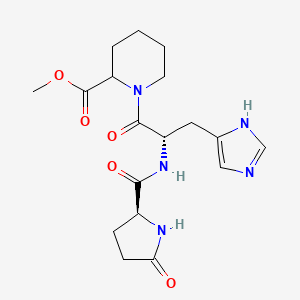
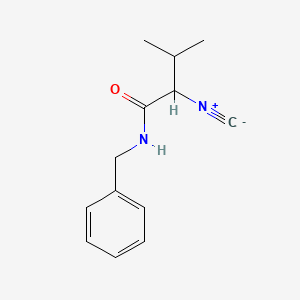
![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)


